N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound with potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 396.4 g/mol. This compound belongs to the class of naphthyridine derivatives, which are known for their biological activity, particularly as antibacterial agents and in other therapeutic areas .
This compound is classified as a naphthyridine carboxamide, which can be synthesized through various chemical methods. It is often studied for its pharmacological properties and potential therapeutic applications . The compound's structure features a fluorophenyl group, a carboxamide functional group, and additional substituents that may enhance its biological activity.
The synthesis of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can be approached through several synthetic routes. A common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product.
Technical Details:
A potential reaction pathway could involve:
The molecular structure of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can be represented using various structural formulas:
CC(C(=O)N(C1=CC=C(C=C1)F)C(=O)N2CC(=O)C(=CN2)C(C)C)
The structure features a naphthyridine core with multiple functional groups that contribute to its chemical properties and potential biological activities .
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions typical for carboxamides and heterocycles.
Technical Details:
The mechanism of action for N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is primarily related to its interaction with biological targets such as enzymes or receptors involved in bacterial growth or other therapeutic pathways.
Data Points:
The physical properties of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide include:
Chemical properties include reactivity patterns typical for naphthyridines:
N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific uses:
This comprehensive analysis highlights the significance of N-(3-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide in medicinal chemistry and its potential applications in drug development and research.
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0